molecular formula C16H17NO2 B5134175 3-phenoxy-N-propylbenzamide

3-phenoxy-N-propylbenzamide

Cat. No. B5134175
M. Wt: 255.31 g/mol
InChI Key: IOKMXWKATDTHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenoxy-N-propylbenzamide, also known as PPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.38 g/mol.

Mechanism of Action

The mechanism of action of 3-phenoxy-N-propylbenzamide is not fully understood. However, studies have shown that 3-phenoxy-N-propylbenzamide can inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are known to have analgesic and anti-inflammatory properties. Inhibition of FAAH by 3-phenoxy-N-propylbenzamide leads to an increase in the levels of endocannabinoids, which can result in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-phenoxy-N-propylbenzamide has been found to have a range of biochemical and physiological effects. Studies have shown that 3-phenoxy-N-propylbenzamide can reduce pain and inflammation in animal models. 3-phenoxy-N-propylbenzamide has also been found to have anticonvulsant properties and can reduce seizures in animal models. 3-phenoxy-N-propylbenzamide has been shown to have a low toxicity profile and does not have any significant adverse effects on the liver or kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-phenoxy-N-propylbenzamide in lab experiments is its low toxicity profile. 3-phenoxy-N-propylbenzamide has been found to have a low LD50 value, indicating that it is relatively safe for use in animal models. 3-phenoxy-N-propylbenzamide is also soluble in organic solvents, making it easy to use in various experimental setups. However, one of the limitations of using 3-phenoxy-N-propylbenzamide is its limited solubility in water, which can make it difficult to use in aqueous-based experiments.

Future Directions

There are several future directions for research on 3-phenoxy-N-propylbenzamide. One area of research is the development of 3-phenoxy-N-propylbenzamide-based herbicides for crop protection. Another area of research is the development of 3-phenoxy-N-propylbenzamide-based drugs for the treatment of cancer. Further studies are needed to understand the mechanism of action of 3-phenoxy-N-propylbenzamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 3-phenoxy-N-propylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 3-phenoxy-N-propylbenzamide can be synthesized through a reaction between 3-phenoxybenzoic acid and propylamine and has been studied for its potential use in the treatment of cancer and as a selective herbicide for controlling weeds in crops. 3-phenoxy-N-propylbenzamide has been found to inhibit the activity of FAAH, leading to an increase in the levels of endocannabinoids and resulting in analgesic and anti-inflammatory effects. 3-phenoxy-N-propylbenzamide has a low toxicity profile and has been found to have a range of biochemical and physiological effects. Further studies are needed to understand the mechanism of action of 3-phenoxy-N-propylbenzamide and its potential applications in various scientific fields.

Synthesis Methods

3-phenoxy-N-propylbenzamide can be synthesized through a reaction between 3-phenoxybenzoic acid and propylamine. The reaction is catalyzed by N,N-dimethylformamide and requires a temperature of 100°C for 24 hours. The resulting product is purified through recrystallization using a mixture of ethanol and water.

Scientific Research Applications

3-phenoxy-N-propylbenzamide has been studied for its potential application in various scientific fields. One of the most significant applications of 3-phenoxy-N-propylbenzamide is in the field of agriculture. 3-phenoxy-N-propylbenzamide has been found to have herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. 3-phenoxy-N-propylbenzamide has also been studied for its potential use in the treatment of cancer. Studies have shown that 3-phenoxy-N-propylbenzamide can inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

3-phenoxy-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-11-17-16(18)13-7-6-10-15(12-13)19-14-8-4-3-5-9-14/h3-10,12H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKMXWKATDTHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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